4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
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Overview
Description
1H-pyrrolo[2,3-c]pyridine-3-carbonitrile,4,5,6,7-tetrahydro- is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile,4,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with nitriles in the presence of a base, followed by cyclization to form the desired fused ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-pyrrolo[2,3-c]pyridine-3-carbonitrile,4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or thiols . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives .
Scientific Research Applications
1H-pyrrolo[2,3-c]pyridine-3-carbonitrile,4,5,6,7-tetrahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile,4,5,6,7-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another fused heterocyclic compound with similar biological activities.
1H-pyrazolo[3,4-b]pyridine: Known for its use in medicinal chemistry as an inhibitor of various enzymes.
Pyrrolopyrazine derivatives: These compounds also exhibit a range of biological activities and are used in drug discovery.
Uniqueness
1H-pyrrolo[2,3-c]pyridine-3-carbonitrile,4,5,6,7-tetrahydro- is unique due to its specific ring fusion and the presence of a carbonitrile group, which can enhance its binding affinity and specificity for certain molecular targets . This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c9-3-6-4-11-8-5-10-2-1-7(6)8/h4,10-11H,1-2,5H2 |
InChI Key |
LOSIKAGLVQZPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CN2)C#N |
Origin of Product |
United States |
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